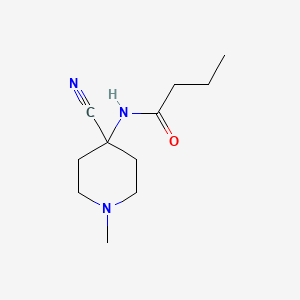
N-(4-cyano-1-methylpiperidin-4-yl)butanamide
Descripción general
Descripción
N-(4-cyano-1-methylpiperidin-4-yl)butanamide is a useful research compound. Its molecular formula is C11H19N3O and its molecular weight is 209.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-cyano-1-methylpiperidin-4-yl)butanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a cyano group and a butanamide moiety. This structure is significant for its interaction with various biological targets, particularly in the context of receptor binding and enzyme inhibition.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its pharmacological effects, including anti-inflammatory, analgesic, and potential neuroprotective properties.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. For instance, a study compared various synthesized compounds against diclofenac sodium for their ability to inhibit inflammation. The results showed that certain derivatives achieved up to 72% inhibition of inflammation, suggesting that modifications in the chemical structure can enhance anti-inflammatory properties .
2. Neuropharmacological Effects
This compound has also been investigated for its effects on the central nervous system (CNS). Its analogs have been reported to act as inverse agonists at serotonin receptors, which may contribute to their neuropharmacological profiles. Such activities are crucial for developing treatments for mood disorders and other CNS-related conditions .
Case Study 1: Inhibition of Inflammation
A detailed examination was conducted on a series of compounds related to this compound. The study involved both in vitro and in vivo models to assess the anti-inflammatory potential. The findings highlighted that specific structural modifications significantly enhanced the efficacy of these compounds in reducing inflammatory markers .
Case Study 2: CNS Activity Evaluation
Another case study focused on the CNS activity of this compound. Researchers utilized behavioral assays in rodent models to evaluate the compound's effects on anxiety and depression-like behaviors. The results indicated that the compound exhibited anxiolytic properties, supporting its potential use in treating anxiety disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Up to 72% inhibition | |
| Neuropharmacological | Anxiolytic effects | |
| Receptor Binding | Inverse agonist at 5-HT2A |
Table 2: Structure-Activity Relationship (SAR)
| Compound | Structural Modification | Biological Effect |
|---|---|---|
| This compound | Cyano group addition | Enhanced anti-inflammatory |
| Analog with additional methyl group | Increased lipophilicity | Improved CNS penetration |
Propiedades
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-4-10(15)13-11(9-12)5-7-14(2)8-6-11/h3-8H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWXVCAMEVDTBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1(CCN(CC1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















